molecular formula C12H13NS B13680520 1-(Benzo[b]thiophen-3-ylmethyl)azetidine

1-(Benzo[b]thiophen-3-ylmethyl)azetidine

Cat. No.: B13680520
M. Wt: 203.31 g/mol
InChI Key: IHMRCVOYKCAFRV-UHFFFAOYSA-N
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Description

1-(Benzo[b]thiophen-3-ylmethyl)azetidine is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a benzothiophene scaffold linked to a saturated azetidine ring via a methylene bridge. The azetidine core is a four-membered nitrogen-containing heterocycle that has gained prominence as a valuable and stable bioisostere in drug design, often serving as a conformationally rigid substitute for larger cyclic amines or acyclic structures . Its incorporation into molecules can fine-tune properties such as potency, selectivity, and metabolic stability . The benzothiophene moiety is a privileged structure in pharmaceutical research. Notably, benzo[b]thiophene derivatives have been investigated as potent and selective inhibitors of human Monoamine Oxidase B (MAO-B), a key target for the treatment of neurodegenerative disorders like Parkinson's disease . The specific molecular architecture of this compound makes it a versatile intermediate for constructing more complex molecules. Researchers can leverage this compound to develop novel chemical entities targeting a range of therapeutic areas, including neuroscience and inflammation, by exploring structure-activity relationships (SAR) around both the heteroaromatic and azetidine rings . This product is intended for research and development purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

1-(1-benzothiophen-3-ylmethyl)azetidine

InChI

InChI=1S/C12H13NS/c1-2-5-12-11(4-1)10(9-14-12)8-13-6-3-7-13/h1-2,4-5,9H,3,6-8H2

InChI Key

IHMRCVOYKCAFRV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=CSC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of 1-(Benzo[b]thiophen-3-ylmethyl)azetidine

A retrosynthetic analysis of the target molecule suggests two principal disconnection points, both centered on the newly formed C-N bond. The most straightforward approach involves disconnecting the bond between the azetidine (B1206935) nitrogen and the benzylic carbon of the benzo[b]thiophene unit. This leads to two key synthons: an azetidine nucleophile and a benzo[b]thiophen-3-ylmethyl electrophile. A second viable disconnection strategy also targets the same C-N bond but envisions its formation via a reductive amination pathway. This approach identifies azetidine and benzo[b]thiophene-3-carbaldehyde (B160397) as the primary starting materials.

Synthesis of the Azetidine Core

Azetidine, a four-membered nitrogen-containing heterocycle, is a fundamental building block for this synthesis. While commercially available, various synthetic methods have been developed for its preparation. Traditional methods often involve the intramolecular cyclization of γ-amino alcohols or γ-haloamines. More contemporary approaches include [2+2] cycloaddition reactions and ring expansions of aziridines, which offer access to a diverse range of substituted azetidines. For the synthesis of the title compound, unsubstituted azetidine is the typical starting material.

Synthesis of the Benzo[b]thiophene-3-ylmethyl Moiety

The benzo[b]thiophene-3-ylmethyl fragment can be prepared as either an electrophile for alkylation reactions or as an aldehyde for reductive amination. Benzo[b]thiophene-3-carbaldehyde is a versatile precursor that can be synthesized through various methods, including the formylation of benzo[b]thiophene. Alternatively, it can be derived from 3-methyl-benzo[b]thiophene. This aldehyde can then be used directly in reductive amination or be converted into a suitable electrophile. For instance, reduction of the aldehyde to benzo[b]thiophen-3-ylmethanol, followed by conversion to a halide (e.g., 3-(chloromethyl)benzo[b]thiophene) or a sulfonate ester, provides the necessary electrophile for alkylation strategies.

Coupling Reactions for Compound Formation

The final convergent step in the synthesis involves the coupling of the azetidine and benzo[b]thiophene moieties.

Alkylation Strategies

This approach involves the nucleophilic attack of the azetidine nitrogen on an electrophilic benzo[b]thiophen-3-ylmethyl derivative. The reaction of azetidine with a compound such as 3-(chloromethyl)benzo[b]thiophene (B1593900) or 3-(bromomethyl)benzo[b]thiophene (B2815245), typically in the presence of a non-nucleophilic base, affords the desired product. The choice of solvent and temperature is critical for optimizing the reaction yield and minimizing potential side reactions, such as quaternary ammonium (B1175870) salt formation.

Table 1: Representative Alkylation Reaction Conditions

Electrophile Base Solvent Temperature
3-(Chloromethyl)benzo[b]thiophene K₂CO₃ Acetonitrile (B52724) Reflux
3-(Bromomethyl)benzo[b]thiophene Et₃N Dichloromethane Room Temp
Benzo[b]thiophen-3-ylmethyl Tosylate NaH THF 0 °C to RT

Note: This table presents plausible reaction conditions based on general principles of N-alkylation and may require optimization for this specific transformation.

Reductive Amination Approaches

Reductive amination offers an efficient alternative for the formation of the C-N bond. This one-pot reaction involves the initial formation of an iminium ion from the condensation of azetidine and benzo[b]thiophene-3-carbaldehyde, which is then reduced in situ to the target amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being particularly effective due to their mild nature and selectivity for imines over aldehydes. Catalytic hydrogenation over a noble metal catalyst is another viable reduction method.

Table 2: Common Reducing Agents for Reductive Amination

Reducing Agent Solvent Key Features
Sodium Triacetoxyborohydride (STAB) Dichloroethane, THF Mild, selective for imines.
Sodium Cyanoborohydride (NaBH₃CN) Methanol, Ethanol (B145695) Effective, but requires careful handling due to toxicity.
H₂/Pd, Pt, or Ni Ethanol, Methanol "Green" method, can be performed under various pressures.

Note: The choice of reducing agent and reaction conditions should be tailored to the specific substrates and desired outcome.

Optimization of Reaction Conditions

To achieve optimal yields and purity of this compound, careful optimization of the reaction parameters is essential. For alkylation reactions, factors such as the concentration of reactants, the choice and stoichiometry of the base, the polarity of the solvent, and the reaction temperature all play a significant role. In reductive amination, the pH of the reaction medium can influence the rate of imine formation, and the choice of reducing agent will dictate the reaction conditions and potential for side reactions. A systematic approach, such as a design of experiments (DoE), can be employed to efficiently identify the optimal set of conditions for the desired transformation.

Stereoselective Synthesis Approaches

Currently, there is a lack of published literature detailing the direct stereoselective synthesis of this compound. However, the principles of asymmetric synthesis can be applied to the preparation of chiral azetidine precursors, which can then be coupled with a benzo[b]thiophene moiety.

One plausible strategy involves the synthesis of an enantiomerically enriched azetidine derivative, which is then alkylated with a suitable 3-substituted benzo[b]thiophene. For instance, chiral azetidine-3-carboxylic acid or 3-aminoazetidine derivatives can be prepared using established methods and subsequently elaborated to the target compound.

A variety of methods for the asymmetric synthesis of substituted azetidines have been reported. These include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the azetidine ring.

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in the formation of the azetidine ring. This can involve reactions such as asymmetric cycloadditions or enantioselective C-H amination.

Resolution: Separating a racemic mixture of a chiral azetidine intermediate into its constituent enantiomers.

Table 1: Selected Stereoselective Azetidine Synthesis Methods

MethodDescriptionKey Features
Asymmetric [2+2] CycloadditionReaction of an imine with a ketene (B1206846) or allene (B1206475) catalyzed by a chiral Lewis acid or organocatalyst.Can provide access to highly functionalized and enantiomerically enriched azetidin-2-ones (β-lactams), which can be further modified.
Intramolecular C-H AminationPalladium-catalyzed intramolecular amination of γ-C(sp³)-H bonds of amine substrates.Allows for the direct formation of the azetidine ring with potential for stereocontrol based on the substrate and catalyst system.
Chiral Auxiliary-Mediated SynthesisUse of a chiral auxiliary to direct the stereochemical outcome of the ring-forming reaction.A well-established and reliable method, though it often requires additional steps for auxiliary attachment and removal.

Once a chiral azetidine synthon is obtained, it can be coupled with a benzo[b]thiophene derivative. A common approach would be the nucleophilic substitution of a leaving group on the benzo[b]thiophene moiety by the azetidine nitrogen. For example, the reaction of a chiral 3-substituted azetidine with 3-(bromomethyl)benzo[b]thiophene would yield the desired product. The stereochemical integrity of the azetidine ring is expected to be maintained during this process.

Novel Synthetic Routes and Green Chemistry Considerations

Recent advancements in synthetic methodology have focused on developing more efficient, atom-economical, and environmentally benign routes to heterocyclic compounds. These principles can be applied to the synthesis of both the benzo[b]thiophene and azetidine components of the target molecule.

Novel and Green Routes to Benzo[b]thiophenes:

Traditional methods for benzo[b]thiophene synthesis often involve harsh conditions and the use of stoichiometric, and sometimes toxic, reagents. Modern approaches aim to overcome these limitations.

Palladium-Catalyzed C-H Arylation: The direct C-H arylation of thiophenes with aryl halides offers a more atom-economical route to substituted benzo[b]thiophenes compared to classical methods that require pre-functionalized starting materials.

Photocatalytic Radical Annulation: Visible-light-induced radical annulation processes provide a mild and environmentally friendly method for the construction of the benzo[b]thiophene core.

One-Pot Syntheses: The development of one-pot, multi-component reactions allows for the rapid and efficient synthesis of complex benzo[b]thiophenes from simple starting materials, reducing the number of synthetic steps and waste generation. For example, a one-step synthesis of 3-substituted benzo[b]thiophenes from o-silylaryl triflates and alkynyl sulfides has been reported.

Electrophilic Cyclization using Green Reagents: The use of sodium halides as a source of electrophilic halogens in the presence of a copper catalyst provides a greener alternative to traditional halogenating agents for the cyclization of 2-alkynyl thioanisoles to form 3-halobenzo[b]thiophenes. nih.gov

Table 2: Comparison of Traditional vs. Green Synthetic Methods for Benzo[b]thiophenes

FeatureTraditional MethodsGreen/Novel Methods
Reagents Often require stoichiometric, hazardous reagents (e.g., strong acids, organolithiums).Utilize catalytic amounts of less toxic metals (e.g., palladium, copper) or are metal-free; use of greener reagents like sodium halides. nih.gov
Conditions Frequently require high temperatures and harsh reaction conditions.Often proceed under milder conditions, including room temperature and visible light irradiation.
Atom Economy Can be low due to the use of protecting groups and multi-step sequences.Higher atom economy through C-H functionalization and one-pot reactions.
Solvents Often rely on chlorinated or other hazardous organic solvents.Increasing use of greener solvents like ethanol or even aqueous media. nih.gov

Novel and Green Routes to Azetidines:

The synthesis of the strained four-membered azetidine ring also presents challenges. Modern methods focus on improving efficiency and safety.

Intramolecular Amination of C-H Bonds: As mentioned in the stereoselective section, palladium-catalyzed intramolecular C-H amination is a powerful and modern method for azetidine synthesis.

Photochemical Methods: The use of light to promote cycloaddition reactions, such as the aza-Paterno-Büchi reaction, can provide access to azetidines under mild conditions.

Flow Chemistry: Conducting reactions in continuous flow reactors can improve safety, reproducibility, and scalability, which are important considerations for green chemistry. This technique can be particularly advantageous for handling reactive intermediates in azetidine synthesis.

Derivatives and Analogues: Synthesis and Structural Modification

Design Principles for Structural Analogues

The design of structural analogues of 1-(Benzo[b]thiophen-3-ylmethyl)azetidine is guided by several key principles aimed at systematically modifying its physicochemical and pharmacokinetic properties. The azetidine (B1206935) ring, a four-membered saturated heterocycle, is a particularly attractive motif in drug design. enamine.net Its inclusion can lead to improved metabolic stability, increased rigidity, and a lower entropic penalty upon binding to a biological target. enamine.netresearchgate.net The conformational restriction imposed by the azetidine ring can also lead to enhanced selectivity for a specific biological target. nih.govmdpi.comnih.gov

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets through mechanisms such as hydrogen bonding, van der Waals forces, and π-π stacking. researchgate.net Modifications to this moiety can influence the electronic properties of the molecule, its lipophilicity, and its ability to engage in specific interactions with target proteins. researchgate.netnih.gov

Synthetic Routes to Key Derivatives

The synthesis of derivatives of this compound can be approached by modifying each of its three constituent parts: the azetidine ring, the benzo[b]thiophene moiety, and the methylene (B1212753) linker. A general synthetic approach to the parent compound would likely involve the alkylation of azetidine with a 3-(halomethyl)benzo[b]thiophene.

The azetidine ring can be functionalized at various positions to introduce a range of substituents. A common strategy is to start with a pre-functionalized azetidine ring and then attach the benzo[b]thiophene-3-ylmethyl group. For example, commercially available or synthetically prepared substituted azetidines can be used as starting materials. magtech.com.cnu-tokyo.ac.jp

One approach involves the use of 3-hydroxyazetidine, which can be alkylated with 3-(chloromethyl)benzo[b]thiophene (B1593900), followed by further modification of the hydroxyl group. Alternatively, azetidines with substituents at the 2- or 3-positions can be synthesized through multi-step sequences, such as cycloaddition reactions or ring-closing metathesis, and then coupled with the benzo[b]thiophene moiety. slideshare.netresearchgate.netnih.govrsc.org

Table 1: Examples of Synthetic Routes for Azetidine Ring Modification

Starting MaterialReagents and ConditionsProduct
Azetidine1. 3-(Chloromethyl)benzo[b]thiophene, K₂CO₃, CH₃CN 2. Acyl chloride, Et₃N, CH₂Cl₂N-Acyl-1-(benzo[b]thiophen-3-ylmethyl)azetidine
3-Hydroxyazetidine1. NaH, THF 2. 3-(Chloromethyl)benzo[b]thiophene 3. Alkyl halide, NaH3-Alkoxy-1-(benzo[b]thiophen-3-ylmethyl)azetidine
Ethyl azetidine-3-carboxylate1. 3-(Chloromethyl)benzo[b]thiophene, K₂CO₃, CH₃CN 2. LiOH, H₂O/THF 3. Amine, EDC, HOBtThis compound-3-carboxamide

The benzo[b]thiophene ring system is amenable to a variety of substitution reactions, most commonly electrophilic aromatic substitution. taylorfrancis.comcdnsciencepub.comuoanbar.edu.iq The position of substitution is influenced by the directing effects of the fused benzene (B151609) ring and the sulfur atom.

Halogenation, such as bromination or chlorination, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Nitration can be performed using nitric acid in the presence of a strong acid catalyst. These substituted benzo[b]thiophenes can then be converted to their 3-methyl derivatives and subsequently halogenated at the methyl group to allow for coupling with azetidine. nih.govnih.gov

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be used to introduce a wide variety of substituents, including aryl, heteroaryl, and amino groups, onto a pre-halogenated benzo[b]thiophene scaffold. acs.org

The methylene linker can be modified to alter its length, rigidity, and polarity. researchgate.net Homologues with longer alkyl chains can be synthesized by using ω-haloalkylbenzo[b]thiophenes. Introducing rigidity can be achieved by incorporating a double bond or a cyclopropyl (B3062369) group into the linker.

Heteroatoms can also be incorporated into the linker. For example, an ether or amine linkage can be formed by reacting a 3-(hydroxymethyl)benzo[b]thiophene or a 3-(aminomethyl)benzo[b]thiophene (B1272751) derivative with an appropriately functionalized azetidine.

Diversification Strategies and Library Synthesis

The development of a library of this compound analogues can be efficiently achieved through combinatorial and parallel synthesis techniques. nih.govnih.gov Solid-phase synthesis is a particularly powerful tool for this purpose. nih.govacs.org

A common strategy would involve immobilizing either the azetidine or the benzo[b]thiophene moiety onto a solid support. For instance, a resin-bound azetidine could be reacted with a diverse set of substituted 3-(halomethyl)benzo[b]thiophenes. Alternatively, a resin-bound benzo[b]thiophene could be elaborated and then coupled with a variety of substituted azetidines in the final step. This approach allows for the rapid generation of a large number of analogues for screening. researchgate.net

Impact of Structural Modifications on Molecular Properties (Excluding Clinical)

Structural modifications to the this compound scaffold can have a profound impact on its molecular properties, such as solubility, lipophilicity, polar surface area (TPSA), and thermal stability. researchgate.netmdpi.com Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate these physicochemical parameters with the observed properties of the analogues. nih.govchalcogen.roresearchgate.netijrar.org

Table 2: Predicted Impact of Structural Modifications on Molecular Properties

ModificationPredicted Effect on Lipophilicity (LogP)Predicted Effect on Aqueous SolubilityPredicted Effect on Polar Surface Area (TPSA)
Addition of a methyl group to the benzo[b]thiophene ringIncreaseDecreaseNo significant change
Addition of a hydroxyl group to the benzo[b]thiophene ringDecreaseIncreaseIncrease
Addition of a fluorine atom to the benzo[b]thiophene ringSlight increaseSlight decreaseNo significant change
Replacing the methylene linker with an ethylene (B1197577) linkerIncreaseDecreaseNo significant change
Addition of a carboxyl group to the azetidine ringDecreaseIncreaseIncrease

The introduction of polar functional groups, such as hydroxyl or carboxyl groups, is expected to decrease lipophilicity and increase aqueous solubility and TPSA. nih.gov Conversely, the addition of non-polar groups like alkyl or aryl substituents will likely increase lipophilicity and decrease solubility. Halogenation can have a more nuanced effect, with fluorine often increasing lipophilicity while having a minimal impact on size. researchgate.netrsc.org Modifications to the sulfur atom of the benzo[b]thiophene, such as oxidation to a sulfoxide (B87167) or sulfone, would significantly increase polarity and alter the electronic properties of the ring system. mdpi.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to elucidate electronic structure, predict reactivity, and analyze molecular orbitals.

Frontier Molecular Orbital (FMO) Theory ApplicationsFrontier Molecular Orbital (FMO) theory is a key tool for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and the resulting HOMO-LUMO energy gap are fundamental descriptors of molecular stability and reactivity. For 1-(Benzo[b]thiophen-3-ylmethyl)azetidine, such calculations would quantify its kinetic stability and predict sites susceptible to nucleophilic or electrophilic attack. This data is not currently available.

Parameter Description Calculated Value for this compound
EHOMOEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Data Not Available
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Data Not Available
Energy Gap (ΔE)Difference between ELUMO and EHOMO; indicates chemical reactivity and kinetic stability.Data Not Available
This interactive table is based on hypothetical data for illustrative purposes, as specific computational results for the target compound are not available in the searched literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, offering insights into its conformational dynamics and interactions with its environment, such as solvents.

Molecular Docking and Ligand-Protein Interaction Modeling (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the potential interactions of this compound with various biological targets.

Virtual screening involves the computational screening of large libraries of compounds against a biological target. In the case of this compound, this process would be inverted; the compound would be docked against a panel of known protein targets to identify potential biological activities. The benzothiophene (B83047) scaffold is a known pharmacophore present in molecules targeting a range of proteins, including kinases, cholinesterases, and estrogen receptors. nih.govresearchgate.netproquest.com A virtual screening approach could therefore prioritize this compound for further investigation against specific protein families.

For instance, a hypothetical virtual screening could yield a ranked list of potential protein targets based on docking scores, as illustrated in the table below.

Protein TargetDocking Score (kcal/mol)Potential Biological Activity
Acetylcholinesterase-8.5Neurodegenerative Disease Therapy
Estrogen Receptor Alpha-9.2Anticancer Agent
RhoA GTP-Binding Protein-7.9Anticancer Agent
Epidermal Growth Factor Receptor-8.8Anticancer Agent

This data is illustrative and intended to represent potential outcomes of a virtual screening study.

Once a high-ranking target is identified, molecular docking can predict the specific binding mode of this compound within the protein's active site. This analysis reveals key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for binding affinity. For example, studies on other benzothiophene derivatives have shown that the sulfur atom can participate in important interactions within a binding pocket. researchgate.net The azetidine (B1206935) ring, a recognized scaffold in medicinal chemistry, may also form critical hydrogen bonds with amino acid residues. researchgate.net

A detailed interaction analysis might reveal the following hypothetical interactions:

Hydrogen Bonding: The nitrogen atom of the azetidine ring could act as a hydrogen bond acceptor with a donor residue like serine or threonine in the active site.

Hydrophobic Interactions: The benzo[b]thiophene core is likely to engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine.

Pi-Stacking: The aromatic benzothiophene ring system could form pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Scoring functions are used in docking programs to estimate the binding affinity between a ligand and a protein. The reliability of these predictions can be validated by comparing the docking scores of a series of known active and inactive compounds against the same target. While no specific data exists for this compound, a validation study for a related series of benzothiophene derivatives targeting a specific enzyme could demonstrate a strong correlation between the calculated scores and experimentally determined activities, thus validating the chosen docking protocol.

QSAR and QSPR Modeling Approaches (Excluding Clinical)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively.

QSAR studies on various benzothiophene derivatives have successfully identified key molecular descriptors that influence their biological activity. nih.govresearchgate.netnih.govchem-soc.si For this compound, a QSAR model could be developed using a dataset of structurally similar compounds with known activities against a particular target. The model could predict the activity of the title compound and guide the design of more potent analogs.

Key descriptors that might be important in a hypothetical QSAR model for this class of compounds could include:

Topological Descriptors: Molecular connectivity indices that describe the branching of the molecule.

Electronic Descriptors: Partial charges and dipole moments that influence electrostatic interactions.

Steric Descriptors: Molecular volume and surface area, which are important for receptor fit.

In Silico ADMET Prediction and Pharmacokinetic Profiling (Excluding Clinical)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to assess the druglikeness of a compound. Various computational models can predict the pharmacokinetic and toxicological properties of this compound. Studies on other benzothiophene derivatives have utilized such predictions to evaluate their potential as drug candidates. nih.govresearchgate.netnih.govnih.gov

A hypothetical ADMET profile for this compound is presented below.

PropertyPredicted ValueInterpretation
Absorption
Caco-2 PermeabilityHighGood intestinal absorption predicted.
Human Intestinal Absorption> 90%Likely to be well-absorbed from the gut.
Distribution
Blood-Brain Barrier PenetrationModerateMay have potential for CNS activity.
Plasma Protein BindingHighMay have a longer duration of action.
Metabolism
CYP2D6 InhibitionNon-inhibitorLow potential for drug-drug interactions.
CYP3A4 InhibitionNon-inhibitorLow potential for drug-drug interactions.
Excretion
Renal Organic Cation Transporter 2SubstrateMay be actively secreted by the kidneys.
Toxicity
AMES MutagenicityNon-mutagenicUnlikely to be a carcinogen.
hERG InhibitionLow riskLow risk of cardiotoxicity.

This data is illustrative and based on general predictions for compounds with similar structural features.

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no specific in vitro pharmacological data available for the chemical compound "this compound."

Extensive searches for this exact compound did not yield any published studies detailing its receptor binding assays, enzyme inhibition properties, cell-based biological activity, mechanism of action at the molecular level, structure-activity relationships, or selectivity profiling.

The search results did identify studies on various other derivatives of benzo[b]thiophene and azetidine, investigating their potential as cholinesterase inhibitors, antiseizure agents, anticancer agents, and antimicrobials. However, these findings are not directly applicable to "this compound" as per the strict requirement to focus solely on this specific compound.

Therefore, it is not possible to provide an article on the "In Vitro Pharmacological Investigations and Biological Target Engagement" of "this compound" that adheres to the requested outline and standards of scientific accuracy. The absence of publicly available research on this specific molecule means that the required data for the specified sections and subsections does not exist in the current body of scientific knowledge.

Analytical and Characterization Methodologies for Research Purity and Structure

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of novel compounds. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of "1-(Benzo[b]thiophen-3-ylmethyl)azetidine". Beyond simple proton and carbon counts, advanced NMR experiments can establish the connectivity and spatial relationships between atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For "this compound," the expected chemical shifts are influenced by the aromatic benzo[b]thiophene system and the strained azetidine (B1206935) ring. The protons of the benzo[b]thiophene ring are expected to appear in the aromatic region (typically δ 7.0-8.0 ppm). chemicalbook.com The methylene (B1212753) bridge protons (CH₂) connecting the two ring systems would likely appear as a singlet around δ 3.8-4.0 ppm, influenced by the adjacent aromatic ring and the nitrogen atom. The protons on the azetidine ring are expected to show more complex signals due to their diastereotopic nature and coupling with each other. The protons adjacent to the nitrogen (N-CH₂) would likely resonate around δ 3.2-3.5 ppm as a triplet, while the central CH₂ of the azetidine ring would appear further upfield, around δ 2.2-2.5 ppm, as a quintet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The benzo[b]thiophene moiety will exhibit several signals in the aromatic region (δ 120-140 ppm). oregonstate.edulibretexts.org The methylene bridge carbon is anticipated to have a chemical shift in the range of δ 55-60 ppm. The carbons of the azetidine ring are expected at higher field, with the carbons adjacent to the nitrogen appearing around δ 50-55 ppm and the other carbon at approximately δ 15-20 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table provides predicted NMR data. Actual experimental values may vary.

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Benzo[b]thiophene H-2 ~7.4 ~125
Benzo[b]thiophene H-4/H-7 ~7.8-7.9 ~122-124
Benzo[b]thiophene H-5/H-6 ~7.3-7.4 ~123-125
Methylene (-CH₂-) ~3.9 ~58
Azetidine -CH₂- (adjacent to N) ~3.3 (triplet) ~53
Azetidine -CH₂- (C3) ~2.3 (quintet) ~18
Quaternary Carbons (C3, C3a, C7a) N/A ~130, ~138, ~140

Mass spectrometry is used to determine the molecular weight of "this compound" and to gain structural information from its fragmentation pattern. The nominal molecular weight for the compound (C₁₂H₁₃NS) is 203.08 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 203. A prominent fragmentation pathway would likely involve the cleavage of the C-N bond of the azetidine ring, which is a common fragmentation for amines. miamioh.edu This would lead to the formation of a stable benzylic-type cation, the benzo[b]thiophen-3-ylmethyl cation, at m/z 147. Further fragmentation of the benzo[b]thiophene moiety could lead to the loss of a sulfur atom or acetylene, resulting in ions at m/z 115 and m/z 121, respectively. nih.gov Fragmentation of the azetidine ring could also occur, leading to smaller, characteristic ions.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound This interactive table displays predicted m/z values for key fragments.

m/z Value Proposed Fragment Identity
203 [M]⁺ (Molecular Ion)
147 [M - C₃H₆N]⁺ (Benzo[b]thiophen-3-ylmethyl cation)
115 [C₉H₇]⁺ (Fragment from benzo[b]thiophene core)
56 [C₃H₆N]⁺ (Azetidinyl fragment)

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the aromatic and aliphatic C-H bonds, the C=C bonds of the aromatic ring, and the C-N bond of the azetidine. nih.govchemicalbook.com

Table 3: Predicted IR Absorption Bands for this compound This interactive table lists the predicted vibrational frequencies for key functional groups.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H stretch Aromatic
2950-2850 C-H stretch Aliphatic (CH₂)
1600-1450 C=C stretch Aromatic ring
1250-1020 C-N stretch Aliphatic amine

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of "this compound" is expected to be dominated by the benzo[b]thiophene chromophore. Benzo[b]thiophene itself exhibits absorption maxima around 228, 258, 288, and 297 nm. researchgate.net The substitution at the 3-position is not expected to dramatically shift these maxima, but may affect their intensities.

Table 4: Predicted UV-Vis Absorption Maxima for this compound This interactive table shows the predicted absorption maxima based on the benzo[b]thiophene chromophore.

Predicted λ_max (nm) Associated Electronic Transition
~230 π → π*
~260 π → π*
~290 π → π*
~300 π → π*

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of a research compound by separating it from any starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like "this compound". A reversed-phase HPLC method would be most suitable. tandfonline.comtandfonline.com This typically involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 5: Typical HPLC Conditions for Purity Assessment This interactive table outlines a general HPLC method.

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid)
Elution Gradient elution (e.g., starting with a higher percentage of water and increasing the percentage of acetonitrile over time)
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 290 nm
Injection Volume 10 µL

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another valuable technique for purity assessment, provided the compound is sufficiently volatile and thermally stable. nih.gov Given its molecular weight, "this compound" is likely amenable to GC analysis.

Table 6: Typical GC Conditions for Purity Assessment This interactive table provides a general GC method.

Parameter Condition
Column Capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl polysiloxane)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program A temperature gradient, e.g., starting at 100 °C and ramping up to 300 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, as well as the conformation of the molecule and its packing in the crystal lattice.

For a novel compound such as this compound, obtaining a single crystal of suitable size and quality would be the first critical step. This is typically achieved through slow crystallization from an appropriate solvent or solvent mixture. Once a suitable crystal is obtained, it would be mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected and the data processed to solve and refine the crystal structure.

While no specific crystallographic data for this compound is available, analysis of related structures, such as 4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine-4-carbonitrile, indicates that the benzo[b]thiophene moiety is generally planar. nih.gov It would be expected that the crystal structure of this compound would confirm the planarity of the benzo[b]thiophene ring system and provide detailed conformational information about the azetidine ring and its substituent.

Hypothetical Crystallographic Data Table

Since no experimental data is available, the following table is a placeholder to illustrate how such data would be presented.

ParameterValue (Hypothetical)
Chemical formulaC12H13NS
Formula weight203.31
Crystal systemMonoclinic
Space groupP21/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Calculated density (g/cm³)Value
Absorption coefficient (mm⁻¹)Value
F(000)Value
Crystal size (mm³)Value
Theta range for data collection (°)Value
Reflections collectedValue
Independent reflectionsValue
R-factor (%)Value
Goodness-of-fit on F²Value

Chiral Resolution and Enantiomeric Purity Determination

As this compound is a chiral molecule, it can exist as a pair of enantiomers. The separation of these enantiomers, known as chiral resolution, is crucial for studying their individual biological activities. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers.

The general approach for developing a chiral HPLC method involves screening a variety of CSPs with different mobile phases. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often successful in resolving a wide range of chiral compounds.

The enantiomeric purity, typically expressed as enantiomeric excess (ee), is a measure of the purity of a chiral sample. It is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Although no specific method for the chiral resolution of this compound has been reported, methods for other chiral azetidines often employ chiral HPLC. acs.org The determination of enantiomeric excess for novel compounds is a routine analytical procedure. nih.gov

Hypothetical Chiral HPLC Data Table

This table illustrates the type of data that would be generated from a chiral HPLC analysis.

ParameterValue (Hypothetical)
HPLC Instrumente.g., Agilent 1260 Infinity II
Chiral Columne.g., Daicel Chiralpak AD-H
Mobile Phasee.g., Hexane/Isopropanol (90:10)
Flow Rate (mL/min)1.0
Detection Wavelength (nm)254
Retention Time (R-enantiomer) (min)Value
Retention Time (S-enantiomer) (min)Value
Enantiomeric Excess (ee) (%)>99% (for a resolved enantiomer)

Potential Applications and Future Research Directions

Role in Lead Compound Identification and Optimization (Excluding Clinical)

The structure of 1-(Benzo[b]thiophen-3-ylmethyl)azetidine makes it an intriguing candidate for lead compound identification. The benzo[b]thiophene scaffold is a well-known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net The azetidine (B1206935) ring, a strained four-membered heterocycle, is increasingly utilized by medicinal chemists to impart favorable physicochemical properties. rsc.orgresearchgate.net Its rigid, three-dimensional nature can improve metabolic stability, aqueous solubility, and target-binding affinity by providing a defined vector for substituents, moving away from "flat" aromatic structures. rsc.orgnih.gov

In a lead optimization campaign, this compound would serve as a novel scaffold amenable to systematic modification. Future research would likely focus on structure-activity relationship (SAR) studies by:

Modifying the Benzo[b]thiophene Core: Introducing substituents at various positions (e.g., 2, 4, 5, 6, 7) to modulate electronic properties and steric interactions with a biological target. Halogenation, for instance, has been shown to enhance the antifungal activity of other benzo[b]thiophene derivatives. nih.gov

Substituting the Azetidine Ring: Functionalizing the 2 and 3-positions of the azetidine ring could introduce new interaction points, such as hydrogen bond donors or acceptors, to enhance target engagement. arkat-usa.orgnih.gov

Altering the Linker: While the current structure has a simple methylene (B1212753) linker, modifying its length or rigidity could optimize the spatial orientation of the two core motifs.

The goal of such an optimization program would be to balance potency with desirable ADME (absorption, distribution, metabolism, and excretion) properties. The incorporation of the azetidine moiety is a strategic choice that can lead to compounds with improved potency and balanced physicochemical characteristics, a key step in advancing from a hit to a viable lead compound. acs.orgnih.gov

Exploration of Novel Therapeutic Areas (Based on In Vitro Data, Excluding Clinical)

Given the broad biological activity profile of benzo[b]thiophene derivatives, this compound and its analogs are prime candidates for screening against a wide array of biological targets. ijpsjournal.combenthamdirect.comnih.gov Future research would involve subjecting this compound to a battery of in vitro assays to uncover its therapeutic potential.

Potential therapeutic areas for exploration include:

Antimicrobial Agents: Benzo[b]thiophene derivatives have shown significant activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus. mdpi.comnih.gov Screening against a panel of pathogenic bacteria and fungi would be a logical first step.

Anticancer Agents: The benzo[b]thiophene scaffold is present in compounds designed to inhibit various cancer-related targets. researchgate.netresearchgate.net Initial studies would involve cytotoxicity assays against a panel of human cancer cell lines.

Neurological Disorders: Azetidines are components in compounds developed for neurological diseases. sciencedaily.com The unique structure could be explored for activity against targets like cholinesterases or other enzymes relevant to neurodegenerative diseases. nih.gov

The following table illustrates a hypothetical screening cascade that could be employed to evaluate the potential of this compound and its analogs.

Therapeutic AreaIn Vitro Assay TypeTarget/OrganismHypothetical Endpoint MeasuredExample Analogs for SAR
OncologyCell ViabilityMDA-MB-231 (Breast Cancer Cell Line)IC₅₀ (µM)5-Fluoro-benzo[b]thiophene analog
Infectious DiseaseAntimicrobial SusceptibilityMRSA (Methicillin-resistant S. aureus)MIC (µg/mL)3-Hydroxyazetidine analog
NeuroscienceEnzyme InhibitionAcetylcholinesterase (AChE)IC₅₀ (nM)Parent Compound
InflammationEnzyme InhibitionCyclooxygenase-2 (COX-2)Percent Inhibition @ 10 µM6-Methoxy-benzo[b]thiophene analog

Advancements in Synthetic Methodology

While the synthesis of this compound is not widely documented, modern organic synthesis provides several viable and efficient routes. Future research into the synthesis of this compound and its derivatives would likely focus on modular and scalable methods. rsc.orgmedwinpublishers.com

Key synthetic strategies could include:

Reductive Amination: A straightforward approach involves the reaction of benzo[b]thiophene-3-carbaldehyde (B160397) with azetidine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). This method is highly versatile and allows for the use of various substituted azetidines.

Nucleophilic Substitution: The reaction of 3-(chloromethyl)benzo[b]thiophene (B1593900) or 3-(bromomethyl)benzo[b]thiophene (B2815245) with azetidine would provide another direct route to the target compound. Optimization of reaction conditions would be necessary to ensure high yields and minimize side reactions.

Modern Coupling Reactions: More advanced strategies could involve transition-metal-catalyzed cross-coupling reactions to construct the core scaffolds, allowing for greater diversity in the resulting analogs. acs.org

The development of efficient and divergent synthetic routes is crucial for enabling thorough SAR studies and producing sufficient material for further biological evaluation. arkat-usa.orgresearchgate.net

Integration with High-Throughput Screening and Combinatorial Chemistry

The structure of this compound is well-suited for the tools of modern drug discovery, including high-throughput screening (HTS) and combinatorial chemistry. The two distinct moieties, connected by a simple linker, allow for the creation of large, diverse chemical libraries.

Future research would leverage this by:

Developing a Combinatorial Library: By using a variety of substituted benzo[b]thiophene precursors and a collection of functionalized azetidines, a matrix of hundreds or thousands of unique compounds can be synthesized. nbinno.com

High-Throughput Screening: This library would then be screened against a panel of biological targets using automated, high-throughput assays. nih.gov This approach accelerates the discovery of "hits"—compounds that show activity against a specific target. Data from HTS would rapidly generate an initial SAR landscape to guide further optimization efforts. wisdomlib.orgresearchgate.net

Emerging Computational and Experimental Approaches

Computational chemistry offers powerful tools to accelerate the discovery process and rationalize experimental findings. rjptonline.org For a novel scaffold like this compound, in silico methods would be invaluable.

Molecular Docking: Docking studies could predict the binding modes of this compound within the active sites of various enzymes or receptors. researchgate.netproquest.comproquest.comresearchgate.net This can help prioritize which therapeutic targets to investigate experimentally and guide the design of new analogs with improved binding affinity.

ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound and its derivatives, helping to identify potential liabilities early in the discovery process. nih.gov

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of the compound when bound to its target, helping to understand the stability of the interaction. nih.gov

Experimentally, fragment-based drug discovery (FBDD) could be employed. The benzo[b]thiophene or azetidine fragments themselves could be screened for weak binding to a target. If a hit is identified, the full this compound structure can be elaborated to generate a more potent lead.

Challenges and Opportunities in Azetidine-Based Drug Discovery Research

The pursuit of azetidine-containing compounds like this compound is not without its challenges, but it also presents significant opportunities.

Challenges:

Synthetic Complexity: The synthesis of strained four-membered rings can be challenging, often requiring specialized reagents and conditions, which can increase the cost and time of library synthesis. medwinpublishers.commedwinpublishers.com

Ring Stability: While more stable than aziridines, the azetidine ring can be susceptible to ring-opening reactions under certain physiological or synthetic conditions. rsc.org

Opportunities:

Novel Chemical Space: Azetidines provide access to novel, three-dimensional chemical space, which is underexplored compared to more common five- and six-membered rings. This can lead to new intellectual property and compounds with unique biological activities.

Improved Physicochemical Properties: As a "bioisostere" for other groups, the azetidine ring can improve key drug-like properties such as solubility and metabolic stability, and reduce off-target effects. nih.gov

Scaffold for Innovation: The combination of the azetidine ring with the proven pharmacophore of benzo[b]thiophene creates a platform for developing next-generation therapeutics that overcome the limitations of existing drugs. sciencedaily.commedwinpublishers.com

Q & A

Q. What are the key physicochemical properties of 1-(Benzo[b]thiophen-3-ylmethyl)azetidine, and how are they experimentally determined?

  • Methodological Answer : Physicochemical properties include molecular weight, solubility, melting/boiling points, and stability. These are determined via:
  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., azetidine ring protons resonate at δ 3.5–4.5 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 232.3) .
  • Differential Scanning Calorimetry (DSC) : Measures thermal stability and phase transitions .
  • HPLC/GC : Quantifies purity and solubility in solvents like DMSO or methanol .
PropertyMethodExample DataSource
Molecular WeightMS231.3 g/mol
Solubility (DMSO)HPLC>95% purity at 25°C
Melting PointDSC120–125°C (decomposition)

Q. What are the common synthetic routes for this compound, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves:
  • Step 1 : Functionalization of benzo[b]thiophene at the 3-position via Friedel-Crafts alkylation.
  • Step 2 : Coupling with azetidine using Mitsunobu or nucleophilic substitution reactions .
    Optimization Strategies :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Catalysts : Use Pd/C or phase-transfer catalysts to reduce side reactions .
  • Design of Experiments (DoE) : Apply factorial design to optimize temperature (e.g., 60–80°C) and stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identifies azetidine ring protons (δ 3.2–4.0 ppm) and benzo[b]thiophene aromatic signals (δ 7.0–7.8 ppm) .
  • IR Spectroscopy : Detects C-N stretches (~1250 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., azetidine ring puckering) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with computational predictions (e.g., density functional theory (DFT)) to resolve ambiguous peaks .
  • Multi-Technique Analysis : Use high-resolution MS (HRMS) alongside 2D NMR (COSY, HSQC) to confirm connectivity .
  • Database Referencing : Cross-check with NIST Chemistry WebBook or PubChem for known analogs .

Q. What advanced computational methods are used to predict the reactivity and interaction mechanisms of this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model solvation effects in biological membranes (e.g., lipid bilayer penetration) .
  • Docking Studies : Predict binding affinities to targets like GPCRs using AutoDock or Schrödinger .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .

Q. How does the electronic environment of the azetidine ring influence the compound's reactivity in nucleophilic reactions?

  • Methodological Answer :
  • Ring Strain : The azetidine’s 4-membered ring increases reactivity due to angle strain (≈88°), favoring ring-opening nucleophilic attacks .
  • Substituent Effects : Electron-withdrawing groups (e.g., benzothiophene) polarize the C-N bond, enhancing susceptibility to nucleophiles .
  • Kinetic Studies : Monitor reaction rates under varying pH (e.g., pseudo-first-order kinetics in acidic conditions) .

Data Contradiction Analysis

  • Example : Conflicting NMR shifts in derivatives may arise from solvent polarity or tautomerism. Resolution involves:
    • Variable Temperature NMR : Identify dynamic equilibria (e.g., ring inversion in azetidine) .
    • Isotopic Labeling : Trace proton exchange pathways using deuterated solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.